molecular formula C13H13N3 B15199931 3-(1-(2-Phenylhydrazono)ethyl)pyridine

3-(1-(2-Phenylhydrazono)ethyl)pyridine

Cat. No.: B15199931
M. Wt: 211.26 g/mol
InChI Key: PFVJRCXZDDAHRM-RVDMUPIBSA-N
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Description

3-(1-(2-Phenylhydrazono)ethyl)pyridine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered attention due to its potential as a corrosion inhibitor and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Phenylhydrazono)ethyl)pyridine typically involves the reaction of 2-phenylhydrazine with an appropriate pyridine derivative. One common method includes the nucleophilic addition of 1-(4-hydroxyphenyl)ethanone with phenylhydrazine in the presence of acetic acid at reflux temperature . This reaction yields the desired hydrazone compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Phenylhydrazono)ethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(1-(2-Phenylhydrazono)ethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-Phenylhydrazono)ethyl)pyridine involves its interaction with molecular targets through its hydrazone group. This interaction can inhibit specific enzymes or proteins, leading to its observed biological effects. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .

Comparison with Similar Compounds

Similar Compounds

    2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine: Another hydrazone compound with similar structural features and applications.

    1-(2-Phenylhydrazono)ethyl)phenol: A related compound with a phenol group instead of a pyridine ring.

Uniqueness

3-(1-(2-Phenylhydrazono)ethyl)pyridine is unique due to its specific pyridine ring structure, which imparts distinct chemical properties and reactivity compared to other hydrazone compounds. This uniqueness makes it particularly effective in certain applications, such as corrosion inhibition and potential therapeutic uses .

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(E)-1-pyridin-3-ylethylideneamino]aniline

InChI

InChI=1S/C13H13N3/c1-11(12-6-5-9-14-10-12)15-16-13-7-3-2-4-8-13/h2-10,16H,1H3/b15-11+

InChI Key

PFVJRCXZDDAHRM-RVDMUPIBSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CN=CC=C2

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CN=CC=C2

Origin of Product

United States

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